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molecular formula C8H14N2 B8664550 N-((1-Methyl-1H-pyrrol-2-yl)methyl)ethanamine

N-((1-Methyl-1H-pyrrol-2-yl)methyl)ethanamine

Cat. No. B8664550
M. Wt: 138.21 g/mol
InChI Key: SBOWGQWFUNWFDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07435815B2

Procedure details

prepared by reaction of ethylamine with 1-methyl-1H-pyrrole-2-carbaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:3])[CH3:2].[CH3:4][N:5]1[CH:9]=[CH:8][CH:7]=[C:6]1[CH:10]=O>>[CH2:1]([NH:3][CH2:10][C:6]1[N:5]([CH3:4])[CH:9]=[CH:8][CH:7]=1)[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(=CC=C1)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)NCC=1N(C=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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